N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide
Description
N-{2-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a synthetic organic compound featuring a benzamide core linked via an ethyl chain to a 4-methyl-1,3-thiazole ring substituted with a 3-fluorophenyl group. Key structural attributes include:
- Benzamide group: Provides hydrogen-bonding capacity and structural rigidity.
- Thiazole ring: Enhances metabolic stability and π-π stacking interactions.
- Fluorine substituent: Improves lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-13-5-3-6-15(11-13)19(24)22-10-9-18-14(2)23-20(25-18)16-7-4-8-17(21)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRLDCDAUXJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Thiazole Ring : Known for its diverse biological activities.
- Fluorophenyl Group : Enhances binding affinity to biological targets.
- Amide Functional Group : Contributes to the compound's stability and solubility.
The molecular formula is , and its IUPAC name reflects its complex structure, which can influence its interaction with biological systems.
Synthesis of the Compound
The synthesis typically involves multiple steps, starting from commercially available precursors. Key steps include:
- Formation of the Thiazole Ring : Utilizing appropriate reagents such as sulfur and bases.
- Introduction of the Fluorophenyl Group : Achieved through electrophilic substitution reactions.
- Amide Formation : Using coupling agents to link the thiazole moiety with the benzamide structure.
These synthetic routes are optimized for yield and purity, often employing techniques such as chromatography for purification.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole and fluorophenyl groups may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may interact with receptor tyrosine kinases (RTKs), which play crucial roles in signaling pathways related to cell growth and differentiation .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro studies have demonstrated that related compounds show moderate to significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) at concentrations ranging from 0.1 to 100 µM .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 10 | MCF-7 | 20 | Moderate |
| 13 | A549 | 15 | Significant |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar thiazole structures have shown effectiveness against bacteria like Staphylococcus aureus and fungi such as Candida albicans through disk diffusion methods .
Case Studies
- Inhibition of Receptor Tyrosine Kinases :
- Molecular Docking Studies :
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds structurally related to N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide exhibit anti-inflammatory properties. For instance, similar thiazole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in the inflammatory response. Studies have shown that these compounds can significantly reduce inflammation in various animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Antibacterial Properties
The antibacterial activity of thiazole derivatives has been documented extensively. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies show that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics . The presence of the fluorophenyl group enhances the antibacterial efficacy by improving binding to bacterial targets.
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. Compounds that interact with specific molecular targets involved in cancer pathways can induce apoptosis in cancer cells. Preliminary studies indicate that thiazole derivatives can inhibit tumor growth in various cancer cell lines, warranting further investigation into their mechanisms of action .
Case Study 1: Anti-inflammatory Activity
In a study published in Pharmacological Research, researchers evaluated the anti-inflammatory effects of various thiazole derivatives. The results indicated that compounds similar to this compound significantly reduced edema in rat models compared to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Antibacterial Efficacy
A study conducted on thiazole derivatives reported their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The tested compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as alternatives in treating resistant bacterial infections .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and substituents undergo oxidation under controlled conditions:
-
Key Insight : Oxidation of the thiazole ring typically requires strong oxidizing agents like KMnO₄, leading to ring modification or degradation. The ethyl linker between the thiazole and benzamide groups may stabilize against oxidation under mild conditions.
Reduction Reactions
Reduction primarily targets functional groups with high electron density:
-
Notable Finding : The amide group is reducible to a secondary amine under vigorous conditions (e.g., LiAlH₄), while the thiazole ring’s aromaticity resists common reducing agents .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
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Case Study : Nitration of the 3-fluorophenyl group proceeds regioselectively at the para position relative to fluorine due to its electron-withdrawing effect .
Hydrolysis and Stability
The compound’s stability under hydrolytic conditions:
-
Critical Note : The amide bond hydrolyzes under strong acidic/basic conditions but remains stable in neutral aqueous environments, making it suitable for pharmaceutical formulations .
Cross-Coupling Reactions
Modern catalytic methods enable functionalization:
| Reaction Type | Catalysts/Ligands | Products | Source Support |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via boronic acids | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amination at benzamide ring |
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Advancement : Palladium-catalyzed cross-coupling reactions allow selective modification of the benzamide aryl group, enabling structure-activity relationship (SAR) studies .
Photochemical Reactivity
UV-induced transformations:
| Condition | Observations | Source Support |
|---|---|---|
| UV light (254 nm) | [2+2] cycloaddition at thiazole ring | |
| Visible light | No significant degradation |
Comparative Reactivity with Analogs
| Feature | N-{2-[2-(3-Fluorophenyl)...} | Chlorophenyl Analog | Bromophenyl Analog |
|---|---|---|---|
| EAS reactivity | Moderate (fluorine EWG) | High (Cl activates ring) | Low (Br deactivates) |
| Reduction resistance | High (aromatic stability) | Similar | Similar |
| Hydrolytic stability | Superior to methyl analogs | Lower | Lower |
Mechanistic Insights
-
Thiazole Ring : The 4-methyl group sterically hinders reactions at C-4, directing substitutions to C-2 .
-
Fluorophenyl Group : The meta-fluorine exerts moderate electron-withdrawing effects, influencing regioselectivity in EAS .
-
Amide Group : Participates in hydrogen bonding, reducing susceptibility to nucleophilic attack under physiological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs fall into three categories: benzamide-based pesticides , sulfonamide research compounds , and complex thiazole derivatives . A comparative analysis is summarized below:
Key Observations:
- Benzamide vs. Sulfonamide: The target compound and G570-0097 share identical thiazole-ethyl backbones but differ in the head group (benzamide vs. sulfonamide).
- Substituent Effects : Mepronil and flutolanil highlight the importance of aryl substituents in pesticidal activity. The 3-isopropoxyphenyl group in these compounds contrasts with the target’s 3-fluorophenyl, suggesting divergent biological targets .
- Thiazole Modifications: The compound from incorporates a thiophene and phenylimino group on the thiazole, which may enhance π-stacking interactions compared to the target’s simpler 3-fluorophenyl substitution .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The fluorine atom in the target compound likely increases its logP compared to non-fluorinated analogs like mepronil, improving membrane permeability .
- Metabolic Stability : The thiazole ring in the target and G570-0097 may reduce oxidative metabolism relative to purely aromatic systems .
- Solubility : Sulfonamide derivatives (e.g., G570-0097) are typically more water-soluble than benzamides due to their ionizable sulfonamide group .
Research and Application Insights
- Agrochemical Potential: Structural similarity to mepronil and flutolanil suggests possible fungicidal or herbicidal activity, though experimental validation is required .
- Medicinal Chemistry : The sulfonamide analog G570-0097 may serve as a comparator in SAR studies to evaluate benzamide/sulfonamide trade-offs in drug design .
- Thermodynamic Stability : Crystallographic data from and imply that benzamide-thiazole hybrids can form stable crystal lattices, aiding in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
